molecular formula C16H27N5O3 B7681859 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol

1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol

Cat. No. B7681859
M. Wt: 337.42 g/mol
InChI Key: WSXZXPLZLUFSQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol, also known as NPPB, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of chloride channels and has been used to study the role of these channels in various physiological processes.

Mechanism of Action

1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol is a potent inhibitor of chloride channels. It binds to the chloride channel and blocks the flow of chloride ions through the channel. This results in a decrease in the membrane potential and a decrease in the excitability of the cell.
Biochemical and Physiological Effects:
1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been shown to have a wide range of biochemical and physiological effects. For example, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been shown to inhibit insulin secretion in pancreatic beta cells. 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has also been shown to inhibit smooth muscle contraction in blood vessels. In addition, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been shown to inhibit the migration of cancer cells.

Advantages and Limitations for Lab Experiments

1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels and has been shown to be effective in a wide range of physiological processes. However, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol also has several limitations. It is a toxic compound and can be harmful to cells at high concentrations. In addition, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol is not selective for specific types of chloride channels and can inhibit multiple types of channels.

Future Directions

There are several future directions for research involving 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol. One direction is to investigate the role of chloride channels in other physiological processes using 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol. Another direction is to develop more selective inhibitors of chloride channels that can be used in specific physiological processes. Finally, research can be done to investigate the potential therapeutic uses of 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol in the treatment of diseases such as cancer and diabetes.

Synthesis Methods

The synthesis of 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol involves several steps. The first step is the synthesis of 4-nitropyrazole, which is achieved by reacting 4-nitroaniline with ethyl acetoacetate in the presence of acetic anhydride. The second step involves the synthesis of 3-piperidin-1-ylpiperidine, which is achieved by reacting piperidine with 1,3-dibromopropane. The final step involves the coupling of 4-nitropyrazole and 3-piperidin-1-ylpiperidine using a palladium catalyst to yield 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol.

Scientific Research Applications

1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been used in various scientific research studies to investigate the role of chloride channels in different physiological processes. For example, 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has been used to study the role of chloride channels in the regulation of insulin secretion in pancreatic beta cells. 1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol has also been used to investigate the role of chloride channels in the regulation of smooth muscle contraction in blood vessels.

properties

IUPAC Name

1-(4-nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3/c22-16(13-20-11-15(9-17-20)21(23)24)12-18-6-4-5-14(10-18)19-7-2-1-3-8-19/h9,11,14,16,22H,1-8,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXZXPLZLUFSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCCN(C2)CC(CN3C=C(C=N3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitropyrazol-1-yl)-3-(3-piperidin-1-ylpiperidin-1-yl)propan-2-ol

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